molecular formula C10H15NO B13226548 2-Methyl-3-(propan-2-yloxy)aniline

2-Methyl-3-(propan-2-yloxy)aniline

Cat. No.: B13226548
M. Wt: 165.23 g/mol
InChI Key: MFHROBYDUTYIJH-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yloxy)aniline: is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a propan-2-yloxy group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methyl-3-(propan-2-yloxy)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: 2-Methyl-3-(propan-2-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: The compound may be used in the study of biological pathways and enzyme interactions. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    2-Methyl-3-(methoxy)aniline: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    2-Methyl-3-(ethoxy)aniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    2-Methyl-3-(butoxy)aniline: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness: 2-Methyl-3-(propan-2-yloxy)aniline is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-3-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7H,11H2,1-3H3

InChI Key

MFHROBYDUTYIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(C)C)N

Origin of Product

United States

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